Histaminium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

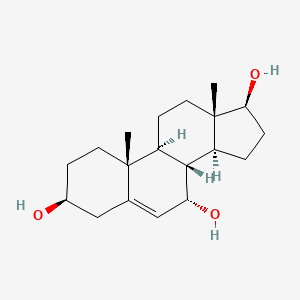

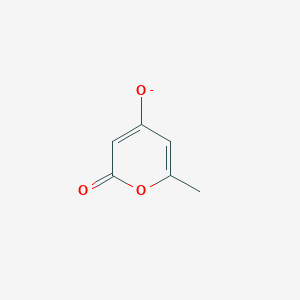

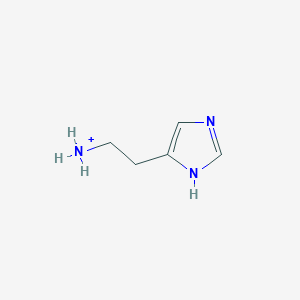

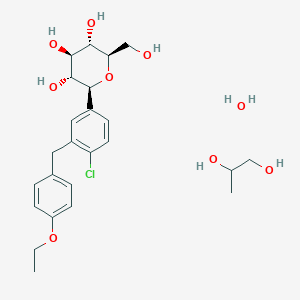

Histaminium is an ammonium ion that is the conjugate acid of histamine protonated on the side-chain nitrogen. It has a role as a human metabolite and a mouse metabolite. It is a conjugate acid of a histamine.

An amine derived by enzymatic decarboxylation of HISTIDINE. It is a powerful stimulant of gastric secretion, a constrictor of bronchial smooth muscle, a vasodilator, and also a centrally acting neurotransmitter.

Wissenschaftliche Forschungsanwendungen

Histamine Pharmacology Evolution

Histamine has been extensively studied for its roles in multiple physiological and pathological processes. Histamine operates through four types of G protein-coupled receptors (H1-H4), influencing a wide range of functions from allergy management to gastrointestinal disorders. Recent advancements include the development of H3 inverse agonists for narcolepsy treatment and H4 antagonists for potential therapeutic use in immune-related diseases. This ongoing research reflects the complexity and the translational potential of histamine pharmacology, encouraging further exploration in the field (Tiligada & Ennis, 2018).

Innovative Photocatalytic Applications

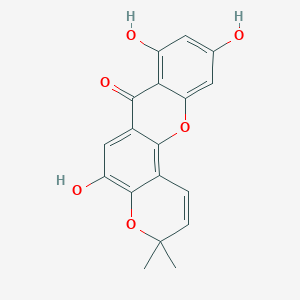

Histaminium tetrachlorozincate nanoparticles have emerged as effective photocatalysts in the synthesis of chromenes, showcasing the potential of histaminium-based compounds in green chemistry. These nanoparticles facilitate the one-pot, multi-component synthesis of chromenes under ambient, solventless conditions, highlighting their efficiency and environmental benefits. This research not only demonstrates the catalytic capabilities of histaminium derivatives but also contributes to the development of more sustainable chemical processes (Jarrahi et al., 2021).

Veterinary Medicine and Histamine's Role

In veterinary medicine, histamine's physiological and pathophysiological roles have been explored, with implications for clinical use in critical care. Understanding histamine's functions and its interactions with receptors has practical applications in treating conditions such as allergies, sepsis, and gastrointestinal disorders in animals. This research underscores the importance of histamine in both human and veterinary medicine, promoting cross-disciplinary insights (Peters & Kovacic, 2009).

Histamine Receptor Drug Targets

The exploration of histamine receptors as drug targets has been a focus of pharmaceutical research, leading to significant advancements in allergy and acid-related disorder treatments. The discovery and characterization of these receptors have paved the way for personalized medication, based on genetic variations and receptor polymorphisms. This area of research holds promise for developing targeted therapies for a variety of diseases, further illustrating the therapeutic potential of histamine receptor modulation (Tiligada & Ennis, 2017).

Eigenschaften

Produktname |

Histaminium |

|---|---|

Molekularformel |

C5H10N3+ |

Molekulargewicht |

112.15 g/mol |

IUPAC-Name |

2-(1H-imidazol-5-yl)ethylazanium |

InChI |

InChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8)/p+1 |

InChI-Schlüssel |

NTYJJOPFIAHURM-UHFFFAOYSA-O |

SMILES |

C1=C(NC=N1)CC[NH3+] |

Kanonische SMILES |

C1=C(NC=N1)CC[NH3+] |

Synonyme |

Ceplene Histamine Histamine Dihydrochloride Histamine Hydrochloride Peremin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7R)-7-isopropenyl-4-methyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B1265237.png)

![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one](/img/structure/B1265239.png)

![1-O-(alpha-D-galactopyranosyl)-N-[11-(4-fluorophenyl)undecanoyl]phytosphingosine](/img/structure/B1265247.png)